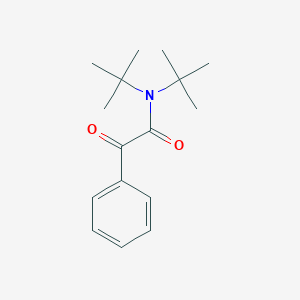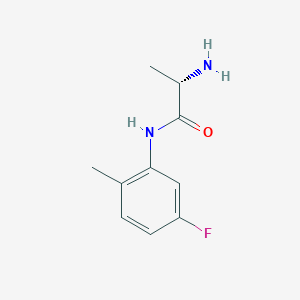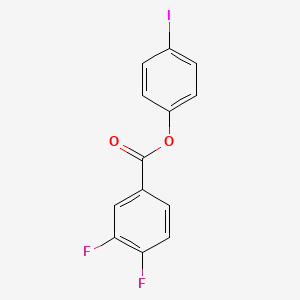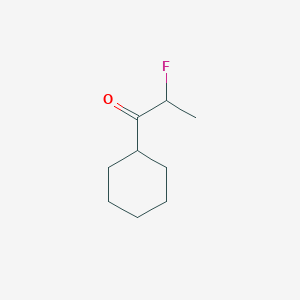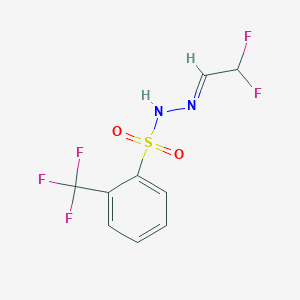
N'-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide typically involves the reaction of a suitable benzenesulfonohydrazide precursor with difluoroethylidene and trifluoromethyl-containing reagents. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the sulfonohydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzenesulfonohydrazides.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structural features may make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industrial applications, it may be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
作用機序
The mechanism of action of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide would depend on its specific application. For example, in a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds to N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide include other sulfonohydrazides with different substituents on the aromatic ring or variations in the alkylidene group. Examples include:
- N’-(2,2-Difluoroethylidene)-benzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,2-Difluoroethylidene)-2-chlorobenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-(2,2-Difluoroethylidene)-2-(trifluoromethyl)benzenesulfonohydrazide lies in its specific combination of difluoroethylidene and trifluoromethyl groups, which may impart distinct chemical and physical properties compared to other sulfonohydrazides
特性
分子式 |
C9H7F5N2O2S |
|---|---|
分子量 |
302.22 g/mol |
IUPAC名 |
N-[(E)-2,2-difluoroethylideneamino]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H7F5N2O2S/c10-8(11)5-15-16-19(17,18)7-4-2-1-3-6(7)9(12,13)14/h1-5,8,16H/b15-5+ |
InChIキー |
IMMJXCCNUQBFRV-PJQLUOCWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N/N=C/C(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NN=CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
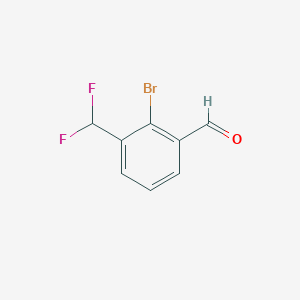
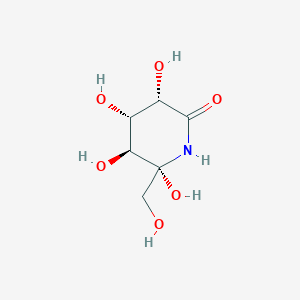

![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
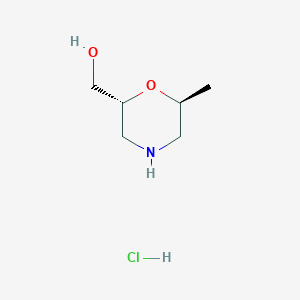
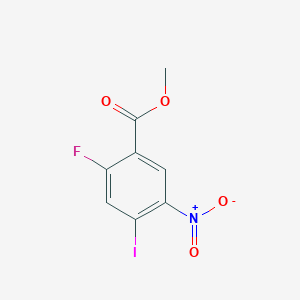
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
